molecular formula C8H7N3O3 B13188081 7-Methyl-5-nitro-1,3-benzoxazol-2-amine

7-Methyl-5-nitro-1,3-benzoxazol-2-amine

Katalognummer: B13188081
Molekulargewicht: 193.16 g/mol
InChI-Schlüssel: ZAHSFRKLNNYLCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-5-nitro-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-nitro-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with appropriate reagents. One common method is the cyclization of 2-aminophenol with nitro-substituted aromatic aldehydes under acidic conditions. The reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as metal catalysts or ionic liquid catalysts can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-5-nitro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro compounds.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Methyl-5-nitro-1,3-benzoxazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 7-Methyl-5-nitro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microbial cells. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-Methyl-1,3-benzoxazol-2-amine
  • N-Methyl-5,7-dinitro-1,3-benzoxazol-2-amine

Uniqueness

7-Methyl-5-nitro-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and nitro groups allows for diverse chemical reactivity and potential biological activities that may not be observed in other benzoxazole derivatives .

Eigenschaften

Molekularformel

C8H7N3O3

Molekulargewicht

193.16 g/mol

IUPAC-Name

7-methyl-5-nitro-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H7N3O3/c1-4-2-5(11(12)13)3-6-7(4)14-8(9)10-6/h2-3H,1H3,(H2,9,10)

InChI-Schlüssel

ZAHSFRKLNNYLCJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1OC(=N2)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.